4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid
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Overview
Description
4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid typically involves multiple steps. One common approach is the condensation reaction between a benzodioxole derivative and a diazinane derivative under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The diazinane ring can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid is unique due to its specific combination of a benzodioxole moiety and a diazinane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O7/c22-16-13(7-10-1-6-14-15(8-10)28-9-27-14)17(23)21(19(26)20-16)12-4-2-11(3-5-12)18(24)25/h1-8H,9H2,(H,24,25)(H,20,22,26)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGJMCDJICCUSG-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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